molecular formula C17H15N3O2 B5757471 N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No. B5757471
M. Wt: 293.32 g/mol
InChI Key: UHHPYRNVYWNCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has been widely studied in the scientific research community. This compound has shown potential for use in various applications, including medicinal and biological research.

Mechanism of Action

The mechanism of action of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, it is believed that this compound works by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, the inflammatory response, and the growth of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has shown to have low toxicity levels, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments is its low toxicity levels. This compound has shown to have minimal side effects, making it a safer alternative to other compounds used in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential direction is the further investigation of its anticancer properties and its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as anti-inflammatory and antimicrobial agents. Further studies are also needed to improve the solubility of this compound in water, which can expand its potential applications in research.

Synthesis Methods

The synthesis method of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide.

Scientific Research Applications

N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been extensively studied for its potential applications in medicinal and biological research. This compound has shown promising results in several studies, including its use as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent.

properties

IUPAC Name

N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-4-3-5-14(10-11)17-20-19-16(22-17)13-6-8-15(9-7-13)18-12(2)21/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHPYRNVYWNCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.